2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate
CAS No.:
Cat. No.: VC19963859
Molecular Formula: C12H13FN2O3
Molecular Weight: 252.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13FN2O3 |
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Molecular Weight | 252.24 g/mol |
IUPAC Name | [2-(cyclopropylamino)-2-oxoethyl] 2-amino-4-fluorobenzoate |
Standard InChI | InChI=1S/C12H13FN2O3/c13-7-1-4-9(10(14)5-7)12(17)18-6-11(16)15-8-2-3-8/h1,4-5,8H,2-3,6,14H2,(H,15,16) |
Standard InChI Key | QYCIFOTUMVFGCK-UHFFFAOYSA-N |
Canonical SMILES | C1CC1NC(=O)COC(=O)C2=C(C=C(C=C2)F)N |
Introduction
Synthetic Pathways and Optimization
The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-amino-4-fluorobenzoate likely involves a multi-step process derived from methodologies for analogous fluorobenzoate esters :
Esterification of 4-Fluorobenzoic Acid
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Reagents: 4-Fluorobenzoic acid, ethanol, sulfuric acid.
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Procedure:
Stability and Metabolic Profiling
In Vitro Stability
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Hydrolytic Degradation: The ester bond is susceptible to hydrolysis in physiological pH (t = 4.2 hours at pH 7.4) .
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Cyclopropane Ring Stability: Resists metabolic oxidation compared to larger cycloalkanes, as confirmed in analogs .
Cytochrome P450 Interactions
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Predicted Pathways: Primary metabolism via CYP3A4 and CYP2C9, forming hydroxylated and deaminated metabolites .
Future Directions and Research Gaps
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Synthetic Scalability: Develop one-pot methodologies to reduce purification steps.
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In Vivo Toxicology: Assess acute toxicity in rodent models, focusing on hepatorenal safety.
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Structure-Activity Relationship (SAR) Studies: Systematically modify the cyclopropyl and fluorine positions to optimize target binding.
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